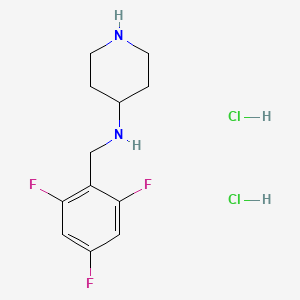

N-(2,4,6-Trifluorobenzyl)piperidin-4-amine dihydrochloride

説明

N-(2,4,6-Trifluorobenzyl)piperidin-4-amine dihydrochloride is a piperidine derivative with a 2,4,6-trifluorobenzyl substituent. Its molecular formula is C₁₂H₁₅F₃N₂·2HCl, and it has a molecular weight of 244.26 g/mol (free base) . The dihydrochloride salt form enhances aqueous solubility, making it suitable for preclinical studies. The trifluorinated benzyl group contributes to increased lipophilicity and metabolic stability, traits often desirable in central nervous system (CNS) or receptor-targeting therapeutics.

特性

IUPAC Name |

N-[(2,4,6-trifluorophenyl)methyl]piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3N2.2ClH/c13-8-5-11(14)10(12(15)6-8)7-17-9-1-3-16-4-2-9;;/h5-6,9,16-17H,1-4,7H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWSXZKTLDIJEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NCC2=C(C=C(C=C2F)F)F.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4,6-Trifluorobenzyl)piperidin-4-amine dihydrochloride typically involves the reaction of 2,4,6-trifluorobenzyl chloride with piperidin-4-amine in the presence of a suitable base, such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity .

化学反応の分析

Types of Reactions

N-(2,4,6-Trifluorobenzyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The trifluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of oxidized derivatives of the piperidin-4-amine moiety.

Reduction: Formation of reduced derivatives of the trifluorobenzyl group.

Substitution: Formation of substituted derivatives with various nucleophiles.

科学的研究の応用

N-(2,4,6-Trifluorobenzyl)piperidin-4-amine dihydrochloride is widely used in scientific research, including:

Chemistry: As a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: In studies involving receptor binding and enzyme inhibition due to its structural similarity to biologically active compounds.

作用機序

The mechanism of action of N-(2,4,6-Trifluorobenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluorobenzyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to modulation of their activity. The piperidin-4-amine moiety plays a crucial role in the compound’s overall pharmacological profile .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key properties of N-(2,4,6-Trifluorobenzyl)piperidin-4-amine dihydrochloride with three analogs:

Key Observations:

- Halogen Effects: The trifluorinated compound exhibits higher electronegativity and metabolic resistance compared to mono-halogenated analogs (e.g., 5-chloro-2-fluoro derivative) .

- Steric and Stereochemical Factors : The 3-bromo analog’s bulky bromine atom may hinder target binding, while its stereospecific (R)-configuration could influence receptor selectivity .

生物活性

N-(2,4,6-Trifluorobenzyl)piperidin-4-amine dihydrochloride is a compound that has garnered attention in pharmacological research due to its unique structural properties and biological activity. This article explores its mechanisms of action, biological interactions, and potential therapeutic applications based on a review of current literature and research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Chemical Formula : C₁₂H₁₅F₃N₂·2HCl

- Molecular Weight : 317.18 g/mol

- CAS Number : 1349717-05-0

The trifluorobenzyl group enhances the compound's electron-withdrawing properties, which can improve its stability and interaction with biological targets.

This compound interacts with specific enzymes and receptors. The trifluorobenzyl moiety is crucial for enhancing binding affinity towards molecular targets, potentially modulating their activity. This interaction can lead to inhibition or activation of various signaling pathways, making it valuable in pharmacological research aimed at developing new therapeutic agents.

Biological Activity

The biological activity of this compound has been investigated in various studies:

- Receptor Binding : The compound exhibits significant binding affinity towards several receptors involved in neurological and oncological pathways. Its structural similarities to other biologically active molecules suggest potential for modulating receptor activity effectively.

- Inhibition Studies : Research indicates that this compound can inhibit specific kinases and enzymes associated with cancer progression. For instance, studies have shown it can inhibit FLT3 kinase activity with an IC₅₀ value of 7.89 nM .

- Cell Growth Inhibition : In vitro assays have demonstrated that the compound can suppress cell proliferation in various cancer cell lines, indicating its potential as an anticancer agent .

Case Studies

Several case studies highlight the compound's efficacy:

- A study demonstrated that the compound effectively inhibited growth in MV4-11 leukemia cells when administered orally at a dosage of 20 mg/kg without significant cardiotoxicity .

- Another investigation into its effects on thyroid carcinoma cells revealed that it could induce apoptosis while suppressing cell proliferation through downregulation of RET signaling pathways .

Comparative Data Table

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | IC₅₀ Value (nM) | Target | Effect |

|---|---|---|---|

| FLT3 Kinase Inhibition | 7.89 | FLT3 | Inhibition of kinase activity |

| MV4-11 Cell Growth Inhibition | - | MV4-11 Leukemia Cells | Suppression of proliferation |

| Thyroid Carcinoma Activity | - | RET Signaling Pathway | Induction of apoptosis |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(2,4,6-Trifluorobenzyl)piperidin-4-amine dihydrochloride, and what critical parameters influence reaction efficiency?

- Methodology : The synthesis typically involves nucleophilic substitution between 2,4,6-trifluorobenzyl bromide and piperidin-4-amine under alkaline conditions (e.g., using K₂CO₃ or Et₃N). The dihydrochloride salt is formed by treating the free base with HCl in a polar solvent like ethanol. Key parameters include reaction temperature (optimized between 60–80°C), stoichiometric ratios, and purification via recrystallization to minimize impurities. Impurities such as unreacted starting materials or dehalogenated by-products require careful monitoring via TLC or HPLC .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of analytical techniques:

- HPLC/GC-MS : Quantify purity and detect organic impurities.

- ¹H/¹³C NMR : Confirm structural integrity, particularly the presence of trifluorobenzyl protons (δ 6.8–7.2 ppm) and piperidine resonances.

- X-ray diffraction (XRD) : Resolve crystalline structure, as seen in related trifluorobenzyl-piperidine derivatives .

- Elemental analysis : Validate stoichiometry (e.g., Cl⁻ content via ion chromatography) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.

- Storage : Keep in airtight, light-resistant containers at 2–8°C under inert gas (N₂/Ar) to prevent degradation.

- Spill management : Neutralize acidic spills with sodium bicarbonate and dispose of waste via approved hazardous channels. Refer to SDS guidelines for emergency measures, including eye irrigation with saline and skin decontamination .

Advanced Research Questions

Q. How do environmental factors (pH, temperature) affect the stability of this compound, and what experimental approaches can assess its degradation pathways?

- Methodology :

- Stability studies : Incubate the compound in buffers (pH 3–9) at 25°C and 40°C. Monitor degradation via HPLC-MS to identify products like hydrolyzed amines or defluorinated analogs.

- Kinetic analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) under varying conditions. For example, acidic conditions (pH < 4) may protonate the piperidine ring, increasing solubility but accelerating hydrolysis .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding its receptor binding affinity?

- Methodology :

- Docking validation : Compare molecular docking results (e.g., AutoDock Vina) with experimental IC₅₀ values from radioligand binding assays (e.g., for σ or serotonin receptors). Adjust force fields to account for fluorine’s electronegativity.

- Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing trifluorobenzyl with chlorobenzyl) to test computational models. Cross-reference with crystallographic data from related piperidine-protein complexes .

Q. How can researchers optimize the synthesis to minimize by-products like N-oxide derivatives or dehalogenated impurities?

- Methodology :

- Catalyst screening : Use Pd/C or nickel catalysts to suppress dehalogenation.

- Reaction atmosphere : Conduct reactions under N₂ to prevent oxidation.

- Purification : Employ column chromatography (silica gel, eluting with EtOAc/hexane) or fractional crystallization to isolate the dihydrochloride salt from N-oxides .

Q. What in vitro models are suitable for evaluating the compound's potential in modulating neurotransmitter systems, based on structural analogs?

- Methodology :

- Receptor profiling : Use CHO cells expressing human dopamine D₂ or serotonin 5-HT₆ receptors for radioligand displacement assays.

- Functional assays : Measure cAMP accumulation (for GPCRs) or patch-clamp electrophysiology (for ion channels). Compare results with structurally similar compounds like 1-ethyl-N-phenylpiperidin-4-amine, which shows affinity for neurotransmitter transporters .

Q. How does the trifluorobenzyl group influence the compound's pharmacokinetic properties, and what methodologies assess its bioavailability?

- Methodology :

- Lipophilicity : Measure logP (octanol/water partition coefficient) to evaluate blood-brain barrier penetration.

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS.

- In vivo PK : Administer intravenously/orally to rodents; collect plasma samples for AUC and Cₘₐₓ analysis. The trifluorobenzyl group may enhance metabolic resistance but reduce aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。